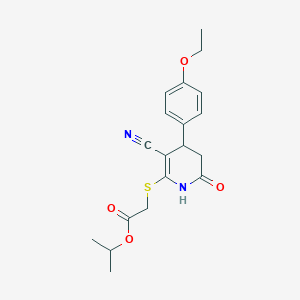
6-chloro-N-(2-methoxyethyl)-N-methylpyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(2-methoxyethyl)-N-methylpyridazine-3-carboxamide is an organic compound with the molecular formula C9H11ClN2O2 It is a pyridazine derivative, characterized by the presence of a chloro group at the 6th position, a methoxyethyl group at the nitrogen atom, and a carboxamide group at the 3rd position of the pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-methoxyethyl)-N-methylpyridazine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be derived from commercially available starting materials such as 3-chloropyridazine.
Alkylation: The nitrogen atom in the pyridazine ring is alkylated using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Amidation: The carboxylic acid group is introduced through an amidation reaction, where the intermediate is treated with methylamine to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
6-chloro-N-(2-methoxyethyl)-N-methylpyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxide.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted pyridazine derivatives.
科学的研究の応用
6-chloro-N-(2-methoxyethyl)-N-methylpyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-chloro-N-(2-methoxyethyl)-N-methylpyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 6-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
- 6-chloro-N-ethylpyridine-3-carboxamide
Uniqueness
6-chloro-N-(2-methoxyethyl)-N-methylpyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its methoxyethyl and methyl groups contribute to its solubility and reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
6-chloro-N-(2-methoxyethyl)-N-methylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-13(5-6-15-2)9(14)7-3-4-8(10)12-11-7/h3-4H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFCCVZNBKFYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C(=O)C1=NN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2601744.png)
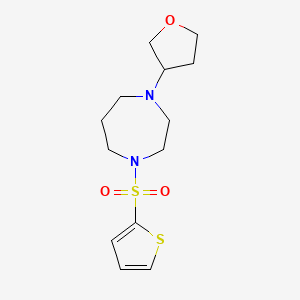
![Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate](/img/structure/B2601751.png)

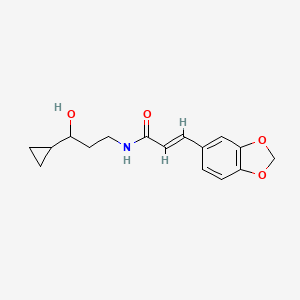
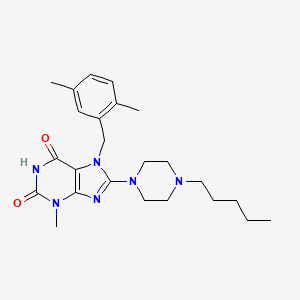
![4-Cyano-1-ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2601757.png)
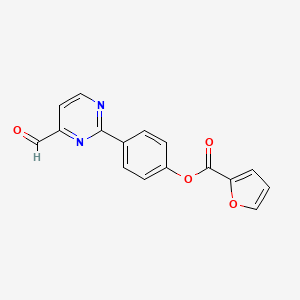
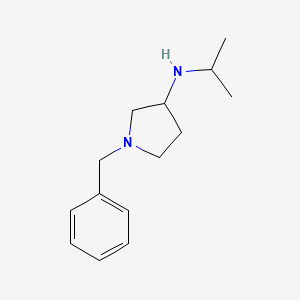
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2601761.png)

![3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2601763.png)
![methyl 6-{[1,4'-bipiperidine]-1'-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate](/img/structure/B2601764.png)
